2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
CAS No.:
Cat. No.: VC9662116
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H21N3O3 |
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Molecular Weight | 351.4 g/mol |
IUPAC Name | 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
Standard InChI | InChI=1S/C20H21N3O3/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24) |
Standard InChI Key | BYUUMQDSTJYIMC-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) providing a planar heterocyclic framework.
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A furan-2-yl group attached at the 3-position of the pyridazinone, introducing oxygen-based heteroaromaticity.
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An N-(4-phenylbutan-2-yl)acetamide side chain, which contributes hydrophobic and hydrogen-bonding capabilities .
The spatial arrangement of these groups enables potential interactions with enzymatic pockets or receptors, a feature critical for its bioactivity.
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 351.4 g/mol | |
CAS Number | 1246059-49-3 | |
Solubility | Moderate in DMSO |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves multi-step organic reactions:
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Formation of the Pyridazinone Core: Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions.
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Furan Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the furan-2-yl group at the 3-position of the pyridazinone.
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Acetamide Side Chain Installation: Amidation reactions using activated acetates and 4-phenylbutan-2-amine, often mediated by coupling agents like HATU or EDCI.
Optimization Challenges
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Yield Limitations: Steric hindrance from the bulky 4-phenylbutan-2-yl group reduces amidation efficiency, necessitating excess reagents.
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Purification: Column chromatography with gradients of ethyl acetate/hexane is required to isolate the product due to polar byproducts .
Physicochemical and Spectral Properties
Stability Profile
The compound exhibits stability in acidic conditions (pH 2–6) but undergoes hydrolysis in basic environments (pH > 8), cleaving the acetamide bond. Thermal analysis reveals decomposition above 200°C, indicating limited thermal stability .
Spectroscopic Characterization
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NMR Spectroscopy:
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(400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazinone-H), 7.65–7.12 (m, 5H, phenyl-H), 6.82 (d, 1H, furan-H).
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: 167.8 ppm (C=O), 152.3 ppm (pyridazinone-C2).
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Biological Activity and Mechanism
Pharmacological Targets
Preliminary studies suggest the compound acts as a formyl peptide receptor (FPR) modulator, inhibiting neutrophil chemotaxis and reactive oxygen species (ROS) production in inflammatory models . FPRs are G-protein-coupled receptors implicated in immune responses, making this compound a candidate for treating conditions like rheumatoid arthritis or asthma .
In Vitro Efficacy
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Anti-inflammatory Activity: IC of 12.3 µM against TNF-α production in LPS-stimulated macrophages.
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Enzyme Inhibition: Moderate inhibition of PDE4 (phosphodiesterase type 4) with 40% activity reduction at 10 µM, suggesting potential for respiratory disease therapy .
Applications and Future Directions
Research Gaps and Opportunities
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Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.
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Structural Analogues: Introducing electron-withdrawing groups on the phenyl ring may improve metabolic stability.
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